REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([CH:7]=O)[CH2:3][CH2:2]1.[NH2:9][OH:10].C([O-])(=O)C.[Na+]>C(O)C.O>[O:1]1[CH2:6][CH2:5][CH:4]([CH:7]=[N:9][OH:10])[CH2:3][CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
36.9 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)C=O
|
Name
|
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
246 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
246 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
42.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the resulting mixture
|
Type
|
CUSTOM
|
Details
|
was then evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted with diethylether and water
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was then washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (silica, heptane:ethyl acetate=1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)C=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |